molecular formula C21H26FN3O2S B2792611 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide CAS No. 946201-47-4

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide

Cat. No.: B2792611
CAS No.: 946201-47-4
M. Wt: 403.52
InChI Key: YLFWZWWLHLRHTG-UHFFFAOYSA-N
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Description

“N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring an azepane ring, a thiophene moiety, and a fluorinated aromatic ring, suggests potential utility in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be attached using electrophilic aromatic substitution or other suitable methods.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through condensation reactions between the amine and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the azepane ring and the fluorinated aromatic ring suggests possible activity as a receptor ligand or enzyme inhibitor.

Medicine

In medicinal chemistry, “N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide” could be explored for its therapeutic potential. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
  • N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
  • N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide

Uniqueness

The uniqueness of “N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide” lies in its specific combination of functional groups. The presence of the azepane ring, thiophene moiety, and fluorinated aromatic ring provides a distinct set of chemical and biological properties that may not be found in similar compounds.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2S/c1-15-6-7-17(12-18(15)22)24-21(27)20(26)23-13-19(16-8-11-28-14-16)25-9-4-2-3-5-10-25/h6-8,11-12,14,19H,2-5,9-10,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFWZWWLHLRHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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